molecular formula C13H12BrN3O2 B8316791 3-Amino-4-(2-bromopyridin-4-ylamino)benzoic acid methyl ester

3-Amino-4-(2-bromopyridin-4-ylamino)benzoic acid methyl ester

Cat. No. B8316791
M. Wt: 322.16 g/mol
InChI Key: OWMQPEKINFKZTB-UHFFFAOYSA-N
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Patent
US08492408B2

Procedure details

4-(2-Bromo-pyridin-4-ylamino)-3-nitro-benzoic acid methyl ester 3 (6 g; 17 mmol) was dissolved in MeOH (200 ml) and Raney-nickel (0.6 g; 4.5 mmol) was added and subsequently hydrogenated under an atmosphere of H2 for 3 h. LCMS showed full conversion and the reaction mixture was filtered through a bed of Celite to remove the catalyst. Thorough washing with MeOH followed by evaporation of the solvent under educed pressure gave 4 as a brown solid. Yield 3.2 g; 60%. The product identity was confirmed by NMR and LCMS and taken for the next step.
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0.6 g
Type
catalyst
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:21])[C:4]1[CH:9]=[CH:8][C:7]([NH:10][C:11]2[CH:16]=[CH:15][N:14]=[C:13]([Br:17])[CH:12]=2)=[C:6]([N+:18]([O-])=O)[CH:5]=1>CO.[Ni]>[CH3:1][O:2][C:3](=[O:21])[C:4]1[CH:9]=[CH:8][C:7]([NH:10][C:11]2[CH:16]=[CH:15][N:14]=[C:13]([Br:17])[CH:12]=2)=[C:6]([NH2:18])[CH:5]=1

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
COC(C1=CC(=C(C=C1)NC1=CC(=NC=C1)Br)[N+](=O)[O-])=O
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.6 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through a bed of Celite
CUSTOM
Type
CUSTOM
Details
to remove the catalyst
CUSTOM
Type
CUSTOM
Details
Thorough washing with MeOH followed by evaporation of the solvent under educed pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC(C1=CC(=C(C=C1)NC1=CC(=NC=C1)Br)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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